7,8-Dichloro-1,2,3,4-tetrahydroquinoline
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Overview
Description
7,8-Dichloro-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C9H9Cl2N It is a derivative of tetrahydroquinoline, characterized by the presence of two chlorine atoms at the 7th and 8th positions of the quinoline ring
Mechanism of Action
Target of Action
The primary target of 7,8-Dichloro-1,2,3,4-tetrahydroquinoline is phenylethanolamine N-methyltransferase . This enzyme plays a crucial role in the biosynthesis of the neurotransmitters norepinephrine and epinephrine .
Mode of Action
This compound acts as a potent reversible inhibitor of phenylethanolamine N-methyltransferase . By inhibiting this enzyme, it can affect the production of norepinephrine and epinephrine, which are key neurotransmitters involved in various physiological processes .
Pharmacokinetics
These properties can significantly impact the bioavailability of the compound, which in turn affects its efficacy and safety profile .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its inhibition of phenylethanolamine N-methyltransferase . By inhibiting this enzyme, it can alter the levels of norepinephrine and epinephrine in the body, potentially leading to various physiological effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other interacting molecules, and the specific characteristics of the target cells . Detailed studies on these aspects are currently lacking .
Biochemical Analysis
Biochemical Properties
7,8-Dichloro-1,2,3,4-tetrahydroquinoline interacts with phenylethanolamine N-methyltransferase, an enzyme involved in the conversion of norepinephrine to epinephrine . This interaction is selective and reversible .
Cellular Effects
It is known to influence cell function by inhibiting the activity of phenylethanolamine N-methyltransferase .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to phenylethanolamine N-methyltransferase and inhibiting its activity . This can lead to changes in the levels of norepinephrine and epinephrine in the body .
Dosage Effects in Animal Models
The effects of this compound on blood pressure and adrenal catecholamine levels have been studied in rats
Metabolic Pathways
This compound is involved in the metabolic pathway of norepinephrine and epinephrine, where it inhibits the activity of phenylethanolamine N-methyltransferase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dichloro-1,2,3,4-tetrahydroquinoline typically involves the chlorination of 1,2,3,4-tetrahydroquinoline. One common method includes the reaction of 1,2,3,4-tetrahydroquinoline with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 7th and 8th positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
7,8-Dichloro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to less chlorinated tetrahydroquinoline derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Less chlorinated tetrahydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7,8-Dichloro-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline: A closely related compound with similar chemical properties and biological activities.
2,4-Dichloro-5,6,7,8-tetrahydroquinoline: Another derivative with different substitution patterns on the quinoline ring.
Uniqueness
7,8-Dichloro-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other tetrahydroquinoline derivatives. Its selective inhibition of phenylethanolamine N-methyltransferase makes it a valuable compound for research in neurochemistry and pharmacology .
Properties
IUPAC Name |
7,8-dichloro-1,2,3,4-tetrahydroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h3-4,12H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUVGZQCYMYMSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=C(C=C2)Cl)Cl)NC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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